molecular formula C21H17ClFN3O2S B10866840 5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10866840
M. Wt: 429.9 g/mol
InChI Key: DFFPEPKAKMNSEF-UHFFFAOYSA-N
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Description

The compound 5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic molecule featuring a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a diketone.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Chlorophenylsulfanyl Group: This can be done via a thiolation reaction, where a chlorophenyl thiol is reacted with an appropriate electrophile.

    Final Functionalization: The remaining functional groups are introduced through various substitution reactions, ensuring the correct positioning and orientation of each group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. It might act as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor by mimicking a natural ligand. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities.

    4-Fluorophenyl pyrazoles: These compounds share the fluorophenyl group and have been studied for their medicinal properties.

Uniqueness

The uniqueness of 5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific combination of functional groups and the pyrazolo[4,3-c]pyridine core, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C21H17ClFN3O2S

Molecular Weight

429.9 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C21H17ClFN3O2S/c1-13-20-18(24-26(21(20)28)16-6-4-15(23)5-7-16)12-19(27)25(13)10-11-29-17-8-2-14(22)3-9-17/h2-9,12,24H,10-11H2,1H3

InChI Key

DFFPEPKAKMNSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCSC3=CC=C(C=C3)Cl)NN(C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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